Reaction of 1-Octene with Formaldehyde: Dioxane-to-Tetrahydropyranol Product Distribution vs. 2-Octene
The acid-catalyzed condensation of formaldehyde with 1-octene yields a fundamentally different product distribution compared to the reaction with 2-octene. With 1-octene, the major products are 4-hexyl-1,3-dioxane and both cis- and trans-3-pentyl-tetrahydropyranol-4, accompanied by minor products 3-pentyltetrahydrofuran, 2-octanol, and trans-3-nonene-1-ol [1]. In contrast, the reaction with 2-octene produces 4-pentyl-5-methyl-1,3-dioxane, 4-methyl-5-pentyl-1,3-dioxane, and stereoisomers of 3-methyl-5-butyl-tetrahydropyranol-4 as major products, with 2-methyl-4-butyltetrahydrofuran, 2-octanol, and 2-methyl-3-octene-1-ol as minor products [1]. This divergence in 1,3-dioxane/tetrahydropyranol scaffolds means that CAS 75660-33-2 is the appropriate starting material when the target downstream product is an unbranched tetrahydropyranyl acetate (Jasmal® type), whereas the 2-octene-derived mixture is required for branched methyl-substituted analogs (Jessemal® type).
| Evidence Dimension | Major product identity from Prins reaction (formaldehyde + olefin in acetic acid) |
|---|---|
| Target Compound Data | 4-hexyl-1,3-dioxane and cis/trans-3-pentyl-tetrahydropyranol-4 (from 1-octene) |
| Comparator Or Baseline | 4-pentyl-5-methyl-1,3-dioxane, 4-methyl-5-pentyl-1,3-dioxane, and 3-methyl-5-butyl-tetrahydropyranol-4 stereoisomers (from 2-octene) |
| Quantified Difference | Complete regiochemical divergence: no product overlap between the two reactions; 1-octene yields linear pentyl-substituted products, 2-octene yields methyl-branched products |
| Conditions | Prins reaction: formaldehyde + olefin, H₂SO₄ catalyst, acetic acid/acetic anhydride medium, product isolation by fractional distillation and GC purification |
Why This Matters
The choice between 1-octene-derived and 2-octene-derived formaldehyde condensates directly determines whether the downstream fragrance ingredient will possess the Jasmal® (unbranched) or Jessemal® (methyl-branched) tetrahydropyranyl acetate scaffold, which are non-interchangeable in perfume formulation.
- [1] Nakamura, S. et al. (1972). Acid Catalyzed Reaction of 1-Octene and 2-Octene with Formaldehyde. Journal of Japan Oil Chemists' Society, 21(7), 359–366. View Source
